molecular formula C7H13N3O B13286472 [1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol

[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B13286472
M. Wt: 155.20 g/mol
InChI Key: ABTDTVXPQZLMMP-UHFFFAOYSA-N
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Description

[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol is a triazole derivative characterized by a 1,2,3-triazole core substituted with a methyl group at the 1-position, an isopropyl group at the 5-position, and a hydroxymethyl group at the 4-position. This compound belongs to a class of heterocyclic molecules widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and biological activity.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

(1-methyl-5-propan-2-yltriazol-4-yl)methanol

InChI

InChI=1S/C7H13N3O/c1-5(2)7-6(4-11)8-9-10(7)3/h5,11H,4H2,1-3H3

InChI Key

ABTDTVXPQZLMMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=NN1C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol typically involves the use of “click” chemistry, a powerful and versatile method for constructing triazole rings. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .

Industrial Production Methods: Industrial production of this compound may involve scaling up the CuAAC reaction. The reaction conditions, such as temperature, solvent, and catalyst concentration, are optimized to achieve high yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in [1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted triazoles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, [1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Triazole-containing compounds have shown promise as enzyme inhibitors, antimicrobial agents, and anticancer agents .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Triazole derivatives have been explored for their ability to inhibit enzymes involved in various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications in the production of high-performance materials .

Mechanism of Action

The mechanism of action of [1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. For example, triazole-containing compounds have been shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes . The binding of the compound to the active site of the enzyme can disrupt its function, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares [1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol with structurally analogous triazole derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Applications References
This compound C₇H₁₂N₃O 154.19 - 1-Methyl
- 5-Isopropyl
- 4-Hydroxymethyl
Potential antimicrobial, agrochemical N/A
[1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol C₈H₁₄N₃O 168.22 - 1-Ethyl (vs. methyl)
- 5-Isopropyl
- 4-Hydroxymethyl
Similar applications with altered lipophilicity
{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol C₇H₈ClN₄OS 246.69 - 1-(Chlorothiazolylmethyl)
- 4-Hydroxymethyl
Enhanced bioactivity due to thiazole moiety
(1-Methyl-1H-1,2,3-triazol-5-yl)methanol C₄H₇N₃O 113.12 - 1-Methyl
- 5-Hydroxymethyl (simpler structure)
Intermediate for complex triazole synthesis

Structural and Electronic Differences

  • Alkyl Substituents: The substitution at the 1-position significantly impacts steric and electronic properties. For example, replacing the methyl group in the target compound with ethyl ([1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol) increases lipophilicity (logP ~1.5 vs.
  • Heterocyclic Modifications: The thiazole-containing derivative ({1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol) introduces a sulfur atom and chlorine, which may improve binding affinity to enzymatic targets (e.g., antimicrobial or antiviral proteins) due to electronegative and polarizable groups .
  • Simplified Derivatives: The simpler (1-Methyl-1H-1,2,3-triazol-5-yl)methanol lacks the isopropyl group, reducing steric bulk but limiting applications in high-specificity interactions .

Biological Activity

[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C7H13N3OC_7H_{13}N_3O with a molecular weight of approximately 155.20 g/mol. The compound features a triazole ring which is crucial for its biological interactions.

Antibacterial Activity

Research indicates that 1,2,3-triazole derivatives exhibit significant antibacterial properties. A study published in MDPI highlights that triazole compounds can inhibit the growth of various bacterial strains by interfering with their metabolic pathways. The specific antibacterial activity of this compound has not been extensively reported; however, it is hypothesized that its structure allows for similar mechanisms of action as other triazoles.

Antifungal Activity

Triazole compounds are particularly noted for their antifungal activity. The compound this compound has been studied in conjunction with other antifungal agents to evaluate synergistic effects. A case study demonstrated that when combined with fluconazole, it exhibited enhanced efficacy against Candida species, suggesting potential for use in treating fungal infections resistant to conventional therapies .

Synergistic Effects with Other Compounds

A notable study explored the synergistic effects of this compound when used alongside established antifungal agents. The results indicated that this compound could lower the effective concentration required for antifungal activity when combined with fluconazole. This finding is significant in developing more effective treatment regimens for resistant fungal infections .

In Vivo Studies

In vivo studies assessing the pharmacokinetics and therapeutic efficacy of triazole derivatives have shown promising results. For example, animal models treated with triazole compounds demonstrated reduced tumor sizes and improved survival rates compared to controls. Although specific data on this compound are still emerging, the trends observed in related compounds provide a hopeful outlook for its therapeutic applications .

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